
Ferrous ion
Overview
Description
Ferrous ion (Fe²⁺), the divalent form of iron, is a biologically essential transition metal ion involved in numerous physiological processes. It plays a critical role in oxygen transport (as part of hemoglobin), electron transfer in mitochondrial respiration, and enzymatic catalysis . Fe²⁺ also modulates cellular redox homeostasis by neutralizing reactive oxygen species (ROS) and participates in ferroptosis, a regulated cell death pathway linked to iron metabolism . Industrially, Fe²⁺ is generated during iron electrocoagulation processes and serves as a precursor for water treatment and material synthesis .
Scientific Research Applications
Role in Cellular Processes
Ferrous ions play a significant role in several biological processes, including oxygen transport and electron transfer in cellular respiration. They are essential for the function of hemoglobin and myoglobin, facilitating oxygen binding and release.
Drug Delivery Systems
Ferrous ions are utilized in liposomal drug delivery systems, enhancing the efficacy of anticancer treatments. The ability of liposomes to encapsulate drugs and target specific tissues has been demonstrated to improve drug bioavailability and reduce side effects. For instance, liposomal formulations have shown promise in delivering chemotherapeutic agents directly to tumor sites, thereby minimizing systemic toxicity .
Advanced Oxidation Processes
In environmental remediation, ferrous ions are integral to advanced oxidation processes (AOPs), which are used for wastewater treatment. The presence of Fe²⁺ enhances the generation of reactive oxygen species that effectively degrade organic pollutants. Modifications to iron-based materials can increase the stability of ferrous ions and improve their catalytic performance in these systems .
Bioremediation
Ferrous ions are also employed in bioremediation strategies to treat contaminated environments. They facilitate the reduction of heavy metals and other pollutants through microbial processes, effectively restoring ecological balance .
Nanoparticle Synthesis
Ferrous ions are pivotal in synthesizing iron oxide nanoparticles, which have diverse applications ranging from drug delivery to magnetic resonance imaging (MRI). These nanoparticles exhibit unique magnetic properties and biocompatibility, making them suitable for various biomedical applications .
Catalysis
In catalysis, ferrous ions serve as active sites in various chemical reactions. Their ability to switch between oxidation states (Fe²⁺/Fe³⁺) allows them to participate in redox reactions efficiently, enhancing reaction rates and yields .
Case Studies
Q & A
Basic Research Questions
Q. What are the most reliable methods for detecting ferrous ions in aqueous solutions under varying pH conditions?
Ferrous ions can be detected via colorimetric probes (e.g., FerroOrange for intracellular Fe²⁺ or Mito-FerroGreen for mitochondrial Fe²⁺), which exhibit fluorescence intensity proportional to Fe²⁺ concentration . For quantitative analysis, ion-selective electrodes (ISEs) calibrated with fluoride or chloride standards are effective, particularly when using plastic labware to avoid interference from glassware leaching . Redox titrations with potassium permanganate (KMnO₄) in acidic media are also standard, where Fe²⁺ oxidizes to Fe³⁺, and endpoint detection is achieved via colorimetric change .
Q. How can ferrous chloride (FeCl₂) be synthesized and stabilized to prevent oxidation to Fe³⁺ in laboratory settings?
Ferrous chloride is synthesized by reacting iron metal with hydrochloric acid under inert atmospheres (e.g., nitrogen or argon) to minimize oxidation. Hydrated forms (e.g., FeCl₂·4H₂O) are stabilized by storing in airtight containers with desiccants. For long-term stability, adding reducing agents like ascorbic acid or conducting reactions in deoxygenated solvents (e.g., degassed water) is recommended .
Q. What experimental approaches are used to study ferrous ion interactions with organic molecules in biological systems?
In vitro chelation studies employ UV-Vis spectroscopy to monitor absorbance shifts when Fe²⁺ binds to ligands like gluconate or paracetamol. For in vivo pharmacokinetic interactions, randomized crossover studies with controlled iron supplementation and HPLC analysis of biological fluids (e.g., saliva, plasma) are standard. Ensure anaerobic conditions to prevent Fe²⁺ oxidation during sample preparation .
Advanced Research Questions
Q. How do adsorption parameters (time, concentration, dose) influence this compound removal efficiency in mineral-based systems?
A 3-level factorial design (e.g., 3 variables × 3 levels) can optimize adsorption efficiency. For example, glauconite achieves 99.4% Fe²⁺ removal at high adsorbent dose (5 g/L), low Fe²⁺ concentration (10 ppm), and prolonged contact time (120 min), while kaolin shows only 39.7% under similar conditions. Statistical tools like ANOVA and 3D response surface plots are critical for interpreting parameter interactions .
Q. How should researchers address contradictions in Fe²⁺ adsorption data between batch studies and column-based experiments?
Discrepancies often arise from flow dynamics in column setups versus static batch conditions. Validate results by comparing kinetic models (e.g., pseudo-second-order for batch vs. Thomas model for columns) and adjusting for factors like bed height and flow rate. Replicate experiments under controlled hydraulic retention times to isolate variable effects .
Q. What methodologies are recommended for investigating Fe²⁺-induced redox reactions in pharmaceutical formulations?
Use differential pulse voltammetry (DPV) to track Fe²⁺/Fe³⁺ redox potentials in drug matrices. For in vivo interactions, employ double-blind crossover trials with parallel LC-MS quantification of drug-iron complexes. Note that aerobic oxidation of Fe²⁺ to Fe³⁺ in the gastrointestinal tract may require simulating gastric fluid pH (1.5–3.5) in vitro .
Q. How can redox-active Fe²⁺ concentrations be accurately quantified in mixed-valent iron systems?
Combine X-ray absorption near-edge structure (XANES) spectroscopy for speciation analysis with Ferrozine assays for Fe²⁺-specific quantification. For environmental samples, sequential extraction (e.g., Tessier method) isolates Fe²⁺ from Fe³⁺ phases before analysis .
Q. What strategies mitigate interference from competing ions (e.g., Ca²⁺, Mg²⁺) in Fe²⁺ detection?
Use masking agents like EDTA to chelate divalent cations or employ ion-selective membranes in ISEs. For colorimetric methods, adjust pH to 3–4 to precipitate interfering hydroxides while keeping Fe²⁺ soluble .
Q. Methodological Best Practices
Q. How to validate this compound detection protocols for reproducibility across laboratories?
- Use certified reference materials (CRMs) for Fe²⁺, such as NIST SRM 1640a.
- Perform inter-laboratory comparisons with standardized protocols (e.g., ASTM D1068).
- Report detection limits (LOD/LOQ) and recovery rates (≥95%) using spiked samples .
Q. What integrated approaches resolve complex Fe²⁺ behavior in multi-phase systems?
Combine synchrotron-based techniques (e.g., μ-XRF for spatial distribution) with electrochemical impedance spectroscopy (EIS) to correlate Fe²⁺ mobility with interfacial reactions. For dynamic systems, employ stopped-flow spectroscopy to capture rapid redox transitions .
Comparison with Similar Compounds
Comparative Analysis with Similar Iron Compounds
Ferrous Sulfate (FeSO₄)
Ferrous sulfate is the most widely used iron supplement due to its high bioavailability. However, it causes gastrointestinal side effects such as gastric mucosal irritation. Studies show that hydroxypropyl chitosan-ferrous complexes achieve comparable therapeutic efficacy in treating iron-deficiency anemia (IDA) but with significantly reduced gastric toxicity (14.9% adverse reactions vs. 34.1% for FeSO₄) .
Property | Ferrous Sulfate | Hydroxypropyl Chitosan-Fe²⁺ |
---|---|---|
Bioavailability | 100% (reference) | ~95–100% |
Gastric Irritation | High | Low |
Stability in Food | Poor (oxidation) | High (chelation prevents oxidation) |
Ferric Compounds (Fe³⁺)
Ferric compounds like ferric oxide (Fe₃O₄) and ferric hydroxide polymaltose complex (IPC) are alternatives to Fe²⁺ salts. While Fe₃O₄ exhibits absorption rates similar to FeSO₄ in rabbits, ferric pyrophosphate—a common food fortificant—has only 13–39% bioavailability compared to FeSO₄ . IPC matches FeSO₄ in raising hemoglobin levels in IDA patients but with fewer side effects (e.g., stained teeth, diarrhea) .
Iron-Chelating Compounds
Collagen peptides and phytate-based compounds demonstrate varying Fe²⁺ chelation efficiencies. Fresh fish skin-derived collagen peptides exhibit 32.16% Fe²⁺ chelation capacity, outperforming dried fish skin peptides (23.12%) due to higher hydrolysis efficiency and structural integrity . In contrast, phytate-iron complexes (e.g., Fe-PA-His-Gly) show 27–54% bioaccessibility compared to FeSO₄ in fortified bouillons, highlighting challenges in balancing stability and bioavailability .
Encapsulated Iron Forms
Encapsulation modifies Fe²⁺ release and bioavailability. At a 50:50 capsule-to-substrate ratio, encapsulated ferrous sulfate retains ~100% relative bioavailability (RBV), comparable to non-encapsulated FeSO₄. However, higher encapsulation ratios (≥60:40) reduce RBV by ~20%, emphasizing the need for precise formulation .
Properties
CAS No. |
15438-31-0 |
---|---|
Molecular Formula |
Fe+2 |
Molecular Weight |
55.84 g/mol |
IUPAC Name |
iron(2+) |
InChI |
InChI=1S/Fe/q+2 |
InChI Key |
CWYNVVGOOAEACU-UHFFFAOYSA-N |
SMILES |
[Fe+2] |
Canonical SMILES |
[Fe+2] |
melting_point |
1538 °C |
Key on ui other cas no. |
15438-31-0 1317-63-1 68187-35-9 |
physical_description |
Other Solid Reddish-brown odorless powder; Insoluble in water; [Hoover Color MSDS] Solid |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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